2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of furan and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Furan Derivative: The furan ring can be synthesized through the acetylation of 5-methylfuran using acetic anhydride and a catalyst like sulfuric acid.
Thiazole Ring Formation: The thiazole rings are formed through cyclization reactions involving appropriate thioamides and α-haloketones.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the acetyl group can yield alcohol derivatives .
Scientific Research Applications
2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria or DNA replication in viruses.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
What sets 2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide apart is its unique combination of furan and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these rings .
Properties
Molecular Formula |
C16H16N4O3S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-9-7-17-15(24-9)19-14(22)13-10(2)18-16(25-13)20(11(3)21)8-12-5-4-6-23-12/h4-7H,8H2,1-3H3,(H,17,19,22) |
InChI Key |
YEVNFYAHWJWTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)N(CC3=CC=CO3)C(=O)C)C |
Origin of Product |
United States |
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